molecular formula C8H8N2O4 B148286 Methyl 6-methyl-3-nitropyridine-2-carboxylate CAS No. 139004-85-6

Methyl 6-methyl-3-nitropyridine-2-carboxylate

Cat. No. B148286
M. Wt: 196.16 g/mol
InChI Key: AYXHLQANFYMOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-methyl-3-nitropyridine-2-carboxylate is a chemical compound that belongs to the family of pyridine derivatives. This compound has been studied for its potential applications in the field of medicinal chemistry.

Mechanism Of Action

The exact mechanism of action of Methyl 6-methyl-3-nitropyridine-2-carboxylate is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and analgesic effects through the inhibition of the cyclooxygenase (COX) enzyme. COX is responsible for the production of prostaglandins, which play a role in inflammation and pain. By inhibiting COX, Methyl 6-methyl-3-nitropyridine-2-carboxylate may reduce inflammation and pain.

Biochemical And Physiological Effects

Methyl 6-methyl-3-nitropyridine-2-carboxylate has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been reported to exhibit antitumor activity. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 6-methyl-3-nitropyridine-2-carboxylate in lab experiments is its potential as a lead compound for the development of new anti-inflammatory, analgesic, and anticancer agents. However, one limitation of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of Methyl 6-methyl-3-nitropyridine-2-carboxylate. One direction is the investigation of its potential as a lead compound for the development of new anti-inflammatory, analgesic, and anticancer agents. Another direction is the study of its mechanism of action and biochemical and physiological effects. Additionally, the development of new synthesis methods for this compound may lead to improved purity and yield. Finally, the study of the structure-activity relationship of Methyl 6-methyl-3-nitropyridine-2-carboxylate may lead to the discovery of more potent and selective compounds.

Synthesis Methods

The synthesis of Methyl 6-methyl-3-nitropyridine-2-carboxylate can be achieved through the reaction of 6-methyl-3-nitropyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst. This reaction results in the formation of Methyl 6-methyl-3-nitropyridine-2-carboxylate as the main product. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

Methyl 6-methyl-3-nitropyridine-2-carboxylate has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory and analgesic properties. This compound has also been investigated for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro.

properties

CAS RN

139004-85-6

Product Name

Methyl 6-methyl-3-nitropyridine-2-carboxylate

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

methyl 6-methyl-3-nitropyridine-2-carboxylate

InChI

InChI=1S/C8H8N2O4/c1-5-3-4-6(10(12)13)7(9-5)8(11)14-2/h3-4H,1-2H3

InChI Key

AYXHLQANFYMOTP-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=NC(=C(C=C1)[N+](=O)[O-])C(=O)OC

synonyms

2-Pyridinecarboxylicacid,6-methyl-3-nitro-,methylester(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.